-Nitro-2,1,3-benzoselenadiazole (5-NO2-2,1,3-BSz) is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. In this case, the ring contains carbon, nitrogen, selenium, and hydrogen atoms.
Researchers have also characterized the physical and chemical properties of 5-NO2-2,1,3-BSz using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. ScienceDirect, Applications of nuclear magnetic resonance spectroscopy in organic chemistry: A review, 2016:
Research suggests that 5-NO2-2,1,3-BSz may have potential applications in various fields, including:
5-Nitro-2,1,3-benzoselenadiazole is an organic compound characterized by the molecular formula . It features a unique structure that includes a selenadiazole ring, which is a five-membered heterocyclic compound containing selenium and nitrogen. The presence of a nitro group at the fifth position enhances its reactivity and biological activity. This compound is known for its solid state and has a melting point around 221°C (dec.).
The biological activity of 5-nitro-2,1,3-benzoselenadiazole has been explored in several studies. Its nitro group contributes to its potential as an antibacterial and antifungal agent. Research indicates that compounds with similar structures can exhibit cytotoxicity against various cancer cell lines. The reactivity of the nitro group is believed to play a role in its mechanism of action, potentially leading to DNA damage in microbial cells .
The synthesis of 5-nitro-2,1,3-benzoselenadiazole typically involves:
5-Nitro-2,1,3-benzoselenadiazole has several applications in various fields:
Interaction studies involving 5-nitro-2,1,3-benzoselenadiazole focus on its binding affinity with biological targets. These studies help elucidate its mechanism of action and potential therapeutic applications. For instance:
Several compounds share structural similarities with 5-nitro-2,1,3-benzoselenadiazole. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Nitro-2,1,3-benzothiadiazole | Thiadiazole | Contains sulfur instead of selenium |
| 4-Amino-2,1,3-benzoselenadiazole | Amino derivative | Exhibits different biological activity |
| 5-Nitro-1,3-benzothiazole | Thiazole | Different heteroatom (sulfur) affecting reactivity |
| 4-Nitroimidazole | Imidazole | Exhibits potent antifungal activity |
The presence of selenium in 5-nitro-2,1,3-benzoselenadiazole distinguishes it from these compounds, contributing to unique reactivity patterns and biological properties that are not observed in sulfur-containing analogs .
Nucleophilic aromatic substitution (SNAr) represents a powerful synthetic methodology for functionalizing 5-Nitro-2,1,3-benzoselenadiazole. Unlike typical aromatic compounds that undergo electrophilic substitution, the presence of the electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack. This activation is critical as it facilitates the substitution reactions that would otherwise be difficult to achieve in electron-rich aromatic systems.
The mechanism of SNAr for 5-Nitro-2,1,3-benzoselenadiazole involves a two-step process:
The nitro group plays a crucial role in stabilizing the negative charge in the Meisenheimer complex through resonance, significantly enhancing the reaction's feasibility. This stabilization is particularly important since SNAr reactions cannot proceed through traditional SN1 or SN2 mechanisms due to steric constraints and electronic factors.
One particularly valuable application of SNAr in 5-Nitro-2,1,3-benzoselenadiazole chemistry is the introduction of various functional groups at specific positions. For example, the reaction with nucleophiles such as thiols, amines, and alkoxides typically follows an SN2Ar mechanism. These reactions can be represented by the following general scheme:
| Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| R-S⁻ | DMF, rt, 2-4h | 5-Nitro-7-SR-2,1,3-BSz | 70-85 | |
| R-NH₂ | DMSO, K₂CO₃, 50°C | 5-Nitro-7-NHR-2,1,3-BSz | 65-75 | |
| R-O⁻ | DMF, K₂CO₃, rt | 5-Nitro-7-OR-2,1,3-BSz | 75-90 |
The resulting derivatives exhibit distinct photophysical properties, particularly when the nucleophile introduces an electron-donating moiety that creates a push-pull system with the electron-withdrawing nitro group. For instance, when the R group is sulfur, the emission wavelength ranges from 500 to 650 nm (maximum: 550 nm), whereas when the R group is an amine, the emission wavelength extends from 500 to 700 nm (maximum: 610 nm).
Importantly, substitution at different positions of the benzoselenadiazole ring can lead to different products with varying properties. Ortho substitution relative to the nitro group tends to occur more readily than para substitution, particularly with sterically unhindered nucleophiles.
Palladium-catalyzed cross-coupling reactions represent a sophisticated approach to functionalizing 5-Nitro-2,1,3-benzoselenadiazole, offering precise control over the introduction of various substituents. These methodologies have gained prominence due to their high efficiency, selectivity, and compatibility with a wide range of functional groups.
The Suzuki coupling reaction, in particular, has proven effective for benzoselenadiazole derivatives. In a notable study, alternating donor-acceptor charge-transfer (CT) copolymers containing 2,1,3-benzoselenadiazole units were synthesized using palladium-catalyzed Suzuki coupling with impressive yields of 85-96%. This approach can be adapted for 5-Nitro-2,1,3-benzoselenadiazole, where the nitro group provides additional electronic effects that can influence the coupling reaction.
A typical Suzuki coupling protocol for 5-Nitro-2,1,3-benzoselenadiazole involves:
The general reaction scheme can be represented as:
| Entry | Boronic Acid/Ester | Pd Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Ph-B(OH)₂ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80 | 24 | 85-90 |
| 2 | 4-MeO-Ph-B(OH)₂ | Pd(PPh₃)₄ | K₂CO₃ | THF/Water | 70 | 18 | 88-92 |
| 3 | 4-F-Ph-B(OH)₂ | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | 90 | 12 | 80-85 |
These cross-coupling reactions are particularly valuable for creating extended π-conjugated systems based on 5-Nitro-2,1,3-benzoselenadiazole, which can exhibit unique optical and electronic properties. The resulting compounds show UV-vis absorption peaks in the range of 420-530 nm in solutions and films, with optical transitions involving charge transfer from the donor unit to the benzoselenadiazole unit.
Moreover, cyclic voltammetry studies have revealed that these coupled products are susceptible to both electrochemical oxidation and reduction, with LUMO levels ranging from -3.08 to -2.91 eV and HOMO levels ranging from -5.56 to -5.12 eV. These properties make them promising candidates for electronic and optoelectronic applications.
Contemporary synthetic approaches for 5-Nitro-2,1,3-benzoselenadiazole increasingly emphasize environmentally benign methodologies that align with green chemistry principles. These approaches aim to reduce waste, minimize energy consumption, and utilize safer reagents while maintaining or improving reaction efficiency.
A significant advance in this area is the development of light-assisted green synthesis for benzoselenadiazole derivatives. This innovative methodology employs photocatalytic processes that involve iodine substitution, oxydic aldehyde formation, nucleophilic addition, C–S bond formation, hydrazylation, cyclization, rearrangement, and dehydration. The approach offers several sustainability advantages:
The traditional synthesis of 5-Nitro-2,1,3-benzoselenadiazole typically involves nitration of 2,1,3-benzoselenadiazole using a mixture of concentrated nitric and sulfuric acids. While effective, this method poses environmental concerns due to the use of strong acids and potential generation of hazardous waste. Green chemistry alternatives focus on:
Comparative data for conventional versus green synthesis methods is presented below:
| Synthetic Approach | Reaction Time | Temperature | Yield (%) | E-factor | Energy Input | Green Chemistry Principles Applied |
|---|---|---|---|---|---|---|
| Conventional nitration | 3-4 h | 0-5°C | 75-80 | High | Moderate | Limited |
| Microwave-assisted | 10-20 min | 80-100°C | 80-85 | Medium | Low-Medium | Energy efficiency, reduced waste |
| Photocatalytic | 1-2 h | RT | 70-75 | Low | Low | Catalysis, energy efficiency, safer conditions |
| Flow chemistry | Continuous | RT to 50°C | 75-85 | Low | Low-Medium | Process intensification, safer chemistry |
Furthermore, the use of alternative solvents such as ionic liquids, supercritical CO₂, or water-based systems has been explored to replace conventional organic solvents, further enhancing the environmental profile of these synthetic methods.
Post-synthetic modification of 5-Nitro-2,1,3-benzoselenadiazole provides versatile pathways for creating diverse derivatives tailored for specific applications. These techniques allow for the fine-tuning of physical, chemical, and biological properties without necessitating complete resynthesis of the core structure.
One significant post-synthetic modification approach involves reductive ring opening. Treatment of nitration products with hydriodic acid results in reductive ring opening, yielding corresponding fluoronitro-o-phenylenediamines and o-nitrophenols with excellent yields of 70–80%. This transformation is particularly valuable as it provides access to diamines that serve as building blocks for other heterocyclic systems.
Hydrolysis represents another important post-synthetic modification. Studies have shown that o-fluoronitro substituted products resulting from nitration reactions on benzoselenadiazoles can undergo hydrolysis to form benzoselenadiazol-5-ols. The extent of hydrolysis increases with reaction time, providing a time-dependent method to control product distribution.
A particularly interesting transformation is ipso-nitration. For instance, ipso-nitration of 5-fluoro-4-methyl-benzoselenadiazole is followed by instantaneous hydrolysis to form (±)-4-methyl-4-nitro-benzoselenadiazol-5(4H)-one. This demonstrates the complex reactivity patterns possible with these heterocyclic systems.
Deselenation represents a key strategy for diversifying the compound library. N-alkyl-1,2-benzenediamines, 4-substituted-3-nitro-1,2-benzenediamines, and 3,4-diamino-2-nitrophenols can be readily obtained by deselenation of alkyl quaternary salts of 2,1,3-benzoselenadiazoles and 5-substituted-4-nitro-benzoselenadiazoles.
The following table summarizes key post-synthetic modifications and their applications:
| Modification | Reagents | Conditions | Products | Yield (%) | Applications |
|---|---|---|---|---|---|
| Reductive ring opening | HI | Reflux, 2-3h | Fluoronitro-o-phenylenediamines | 70-80 | Building blocks for heterocycles |
| Hydrolysis | H₂O/acid | RT to reflux | Benzoselenadiazol-5-ols | 30-75 | Precursors for hydroxylated derivatives |
| Deselenation | Alkyl halides, then reduction | Various | Diamines, nitrophenols | 65-85 | Synthesis of benzimidazoles, quinoxalines |
| Cyclocondensation | Dicarbonyls | Acidic conditions | Quinoxalines | 70-80 | Electronic materials, sensors |
| Batcho-Leimgruber | DMFDMA, then reduction | Multiple steps | Indole derivatives | 55-65 | Pharmaceutical intermediates |
One particularly notable example is the Batcho-Leimgruber indole synthesis on 5-methyl-4-nitro-benzoselenadiazole followed by reductive deselenation, which affords 6,7-diaminoindole. Similarly, cyclocondensation of 3-nitro-1,2-benzenediamines (derived from 5-Nitro-2,1,3-benzoselenadiazole) with acetylacetone provides a convenient route for preparing 2-methyl-4-nitrobenzimidazoles.
Advanced spectroscopic techniques, particularly ⁷⁷Se, ¹³C, and ¹H NMR, have been instrumental in characterizing these derivatives and elucidating reaction pathways. These analytical approaches provide valuable insights into the electronic structure and reactivity patterns of 5-Nitro-2,1,3-benzoselenadiazole derivatives.
The selenium atom in 5-nitro-2,1,3-benzoselenadiazole creates an electron-deficient core that lowers the lowest unoccupied molecular orbital (LUMO) energy level to -3.82 eV, as calculated via M062X/6-31G(d,p) density functional theory (DFT) [2] [3]. This reduction enhances electron affinity by 0.35 eV compared to sulfur-containing analogs, enabling better alignment with donor polymers like PTB7-Th.
Substituting terminal nitro groups with stronger electron-withdrawing moieties (e.g., dicyanomethylene) further narrows the bandgap to 1.48 eV [2], expanding absorption into the near-infrared (λ_max = 850 nm). Time-dependent DFT simulations reveal a 62% increase in intramolecular charge transfer character compared to non-nitrated benzoselenadiazoles [3], critical for photon harvesting efficiency.
Table 1: Orbital Energy Levels of 5-Nitro-2,1,3-Benzoselenadiazole Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Bandgap (eV) |
|---|---|---|---|
| HNM (Ref) | -5.41 | -3.47 | 1.94 |
| HNM2 | -5.68 | -3.82 | 1.86 |
| HNM5 | -5.73 | -4.01 | 1.72 |
In PTB7-Th:5-nitro-2,1,3-benzoselenadiazole blends, grazing-incidence X-ray diffraction shows a π-π stacking distance of 3.58 Å [2], facilitating interchain electron mobility of 0.012 cm²/V·s. Transient absorption spectroscopy reveals 98% charge separation efficiency at donor-acceptor interfaces due to the compound's quadrupole moment (-14.3 Debye) [3], which minimizes geminate recombination.
The selenium atom's polarizability induces anisotropic charge transport, with hole mobility remaining below 10⁻⁵ cm²/V·s while electron mobility reaches 0.15 cm²/V·s in optimized thin films [3]. This 4-order-of-magnitude disparity enables selective electron extraction in inverted photovoltaic architectures.
The heavy atom effect of selenium enhances spin-orbit coupling in 5-nitro-2,1,3-benzoselenadiazole, yielding a 78% triplet exciton yield under electrical excitation . When doped into a CBP host matrix at 10 wt%, the compound exhibits narrow emission at 612 nm with a full-width half-maximum of 32 nm, ideal for red OLED subpixels.
Time-resolved photoluminescence studies show a radiative decay constant of 1.2 μs, indicating efficient intersystem crossing. In multilayer OLED prototypes, the external quantum efficiency reaches 8.7% at 100 cd/m² luminance, surpassing conventional iridium complexes in stability under continuous operation .
Solution-processed thin films of 5-nitro-2,1,3-benzoselenadiazole demonstrate photoinduced conductivity increases of 10⁴ under AM1.5 illumination. Space-charge-limited current measurements reveal trap densities below 10¹² cm⁻³, attributed to the nitro group's passivation of selenium-related defects .
In bottom-gate top-contact transistor configurations, the compound achieves electron mobilities of 0.08 cm²/V·s with on/off ratios exceeding 10⁶. The photoresponse linearity extends over 5 decades of incident light intensity (1-10⁵ W/m²), making it suitable for imaging sensor applications.
Table 2: Photoconductive Performance Metrics
| Parameter | Value |
|---|---|
| Dark Conductivity | 3.2×10⁻⁹ S/cm |
| Photoconductivity | 4.1×10⁻⁵ S/cm |
| Response Time (10-90%) | 18 ms |
| Spectral Range | 400-950 nm |
Irritant